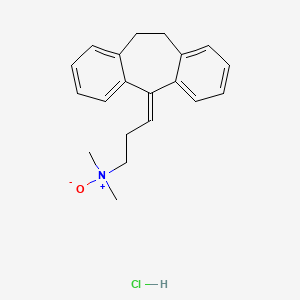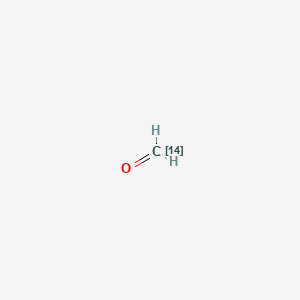![molecular formula C16H12 B1599389 Dibenzo[a,e]cycloocten CAS No. 262-89-5](/img/structure/B1599389.png)
Dibenzo[a,e]cycloocten
Übersicht
Beschreibung
Dibenzo[a,e]cyclooctene is a chemical compound with the formula C16H12 . Upon oxidation to the radical cation, the eight-membered ring in dibenzo[a,e]cyclooctene seems to retain its tub-shaped geometry .
Molecular Structure Analysis
The molecular structure of Dibenzo[a,e]cyclooctene has been analyzed using various techniques such as X-ray crystallography and dynamic NMR . The conformational analysis reproduces well the experimental results (minima and transition states) . The GIAO calculated 1H and 13C chemical shifts proved useful in solving some stereochemical questions .Chemical Reactions Analysis
Upon oxidation to the radical cation, the eight-membered ring in dibenzo[a,e]cyclooctene seems to retain its tub-shaped geometry . This suggests that Dibenzo[a,e]cyclooctene may undergo oxidation reactions, although the specific details of these reactions are not provided in the search results.Physical And Chemical Properties Analysis
Dibenzo[a,e]cyclooctene has a molecular weight of 204.2665 . Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Massenspektrometrische Analyse
Das Massenspektrum von Dibenzo[a,e]cycloocten ist entscheidend für die Identifizierung seiner Struktur und Reinheit in Forschungsumgebungen. Das Massenspektrum kann das Molekulargewicht und das Fragmentierungsmuster aufzeigen, die für die Bestätigung der Identität der Verbindung unerlässlich sind .
Synthese von zweizähnigen Liganden
Diese Verbindung dient als Vorläufer für die Synthese von zweizähnigen Liganden, die in der Katalyse eingesetzt werden. Diese Liganden können die Stabilität und Aktivität von Katalysatoren verbessern, da sie eine starke Lewis-Acidität aufweisen, was für Polymerisationsreaktionen von Vorteil ist .
Organische Synthese komplexer Moleküle
Forscher verwenden this compound in der organischen Synthese komplexer Moleküle. Seine Struktur ist entscheidend für den Aufbau polycyclischer Verbindungen, die häufig in Pharmazeutika und Agrochemikalien vorkommen .
Materialwissenschaften
In den Materialwissenschaften wird this compound zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet. Seine Einarbeitung in Polymere kann zu Materialien führen, die eine verbesserte thermische Stabilität und spezifische elektronische Eigenschaften aufweisen .
Pharmazeutische Forschung
Die Derivate der Verbindung werden auf ihre möglichen therapeutischen Wirkungen untersucht. Ihr strukturelles Gerüst wird für die Entwicklung neuer Medikamente mit spezifischen pharmakologischen Wirkungen untersucht .
Chemische Bildung
This compound wird auch als Lehrmittel in der chemischen Bildung verwendet, um die Prinzipien der Aromatizität und die Synthese cyclischer Verbindungen zu demonstrieren .
Analytische Chemie
In der analytischen Chemie kann this compound aufgrund seiner gut definierten Struktur und Eigenschaften als Standard zur Kalibrierung von Instrumenten und Validierung analytischer Methoden verwendet werden .
Umweltchemie
Die Untersuchung der Reaktivität und des Abbaus von this compound kann Aufschluss über das Schicksal ähnlicher organischer Verbindungen in der Umwelt geben. Dies ist wichtig, um die Umweltauswirkungen zu beurteilen und umweltfreundliche Syntheserouten zu entwickeln .
Safety and Hazards
Wirkmechanismus
Target of Action
Dibenzo[a,e]cyclooctene, henceforth designated as dbcot, primarily targets transition metal catalysts . It is used to prepare analogs of cod-complexes of transition metals . Dbcot is found to bind more tightly and is more electron-withdrawing than cod in complexes of low-valent transition metal ions .
Mode of Action
This interaction is based on the finding that dbcot is bound more tightly and is more electron withdrawing than cod in complexes of low-valent transition metal ions .
Biochemical Pathways
Dbcot affects the polymerization of phenylacetylenes with Rh-cod as well as Rh-dbcot-complexes as catalysts . Dbcot-complexes, such as 21a, display higher stability and activity than cod-complexes due to stronger Lewis acidity caused by the high p-acidity of dbcot .
Pharmacokinetics
It’s known that dbcot has a molecular weight of 2042665 , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
Upon oxidation to the radical cation, the eight-membered ring in dbcot seems to retain its tub-shaped geometry . This suggests that dbcot may have a significant impact on the molecular and cellular level, particularly in reactions involving transition metal catalysts .
Action Environment
The action, efficacy, and stability of dbcot can be influenced by environmental factors. For instance, dbcot-complexes have been found to display higher stability and activity in water, making water polymerization under aerobic conditions feasible . .
Eigenschaften
IUPAC Name |
(2Z,10Z)-tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H/b10-9-,12-11-,13-9?,14-11?,15-10?,16-12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWCQNHAMVTJY-RKUAQPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C/2C(=C1)/C=C\C3=CC=CC=C3/C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of Dibenzo[a,e]cyclooctene?
A1: Dibenzo[a,e]cyclooctene consists of a central eight-membered ring fused with two benzene rings. This structure can exist in various conformations, with the eight-membered ring adopting tub-shaped or planar geometries depending on the substituents and electronic state.
Q2: How does the structure of Dibenzo[a,e]cyclooctene change upon oxidation or reduction?
A2: While the neutral Dibenzo[a,e]cyclooctene molecule often exists in a tub-shaped conformation, its radical anion tends to flatten, becoming more planar. [] This is similar to the behavior observed in cyclooctatetraene. Conversely, oxidation to the radical cation seems to preserve the tub-shaped geometry of the eight-membered ring. []
Q3: Are there spectroscopic techniques that can provide information about the structure of Dibenzo[a,e]cyclooctene derivatives?
A3: Yes, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for characterizing these compounds. For instance, the chirality of 5,6-Didehydro-11,12-dihydro-dibenzo[a,e]cyclooctene, a strained cycloalkyne, has been confirmed through the AA'BB' pattern observed in its 1H NMR spectrum. []
Q4: What are some synthetic routes to access Dibenzo[a,e]cyclooctene derivatives?
A4: A variety of methods have been developed, including:
- Dimerization of Benzocyclobutenones: This approach uses a simple base to induce the dimerization of benzocyclobutenones, leading to the formation of dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones. Temperature control is critical for this reaction. []
- Selenium Dioxide Oxidation: Dibenzo[a,e]cyclooctene-5,6-dione can be synthesized through the selenium dioxide oxidation of dibenzo[a,e]cycloocten-5(6H)-one. []
- Cascade Synthesis from Dienediynes: A facile cascade synthesis utilizes (Z,Z)-1-aryl-3,5-octadiene-1,7-diynes as starting materials, which undergo a series of transformations to yield 5,6-diaryldibenzo[a,e]cyclooctenes. []
Q5: Can Dibenzo[a,e]cyclooctene derivatives undergo transannular reactions?
A5: Yes, studies have demonstrated that 5-azido- and 5-nitronodibenzo[a,e]cyclooctenes readily participate in transannular cyclization and cycloaddition reactions. These reactions are even more favorable compared to the corresponding dibenzo[a,d]cycloheptenes due to the formation of less strained transition states. []
Q6: What are some notable applications of Dibenzo[a,e]cyclooctene derivatives?
A6: These compounds have shown promise in various fields:
- Ligands in Asymmetric Catalysis: Chiral Dibenzo[a,e]cyclooctenes serve as effective ligands for transition metals like rhodium and iridium. These complexes catalyze reactions like the enantioselective 1,2-addition of phenylboronic acid to α,β-unsaturated ketones and the hydrogenation of dimethylitaconate. []
- Antiestrogenic Activity: Tricyclic triarylethylenes incorporating the Dibenzo[a,e]cyclooctene scaffold have been investigated for their antiestrogenic properties. These compounds exhibit binding affinity for the estrogen receptor and display antifertility activity in rats. []
Q7: How does the structure of Dibenzo[a,e]cyclooctene derivatives influence their activity as ligands in catalysis?
A7: The presence of bulky substituents on the Dibenzo[a,e]cyclooctene framework can enhance the stability and robustness of their metal complexes. For example, incorporating phenyl substituents leads to highly stable rhodium and iridium diene complexes. []
Q8: Are there any safety considerations regarding Dibenzo[a,e]cyclooctene and its derivatives?
A8: While specific safety data may vary depending on the substituents, a multigram synthesis of Dibenzo[a,e]cyclooctene itself highlighted the importance of safety precautions. The formation of the compound was found to be exothermic, necessitating careful temperature control and waste disposal procedures. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


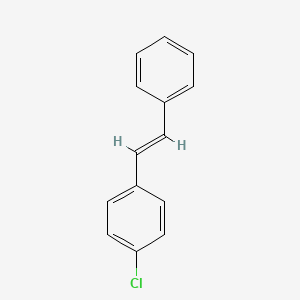
![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)
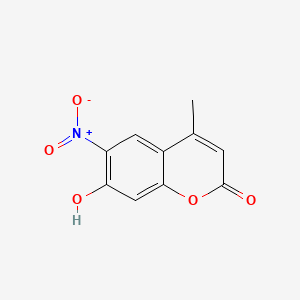
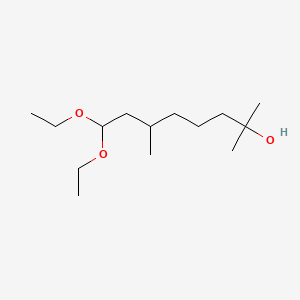
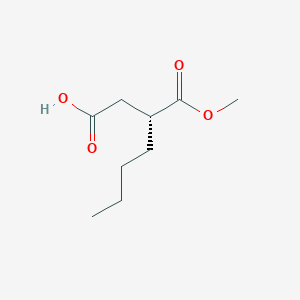
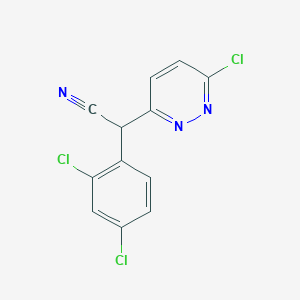

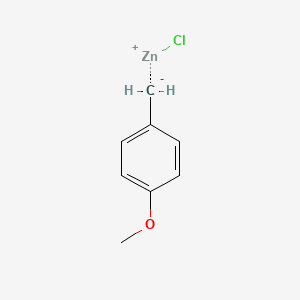
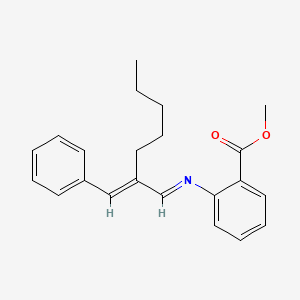
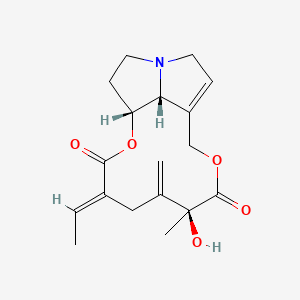
![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)
